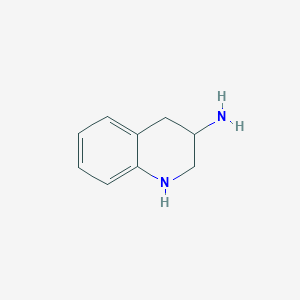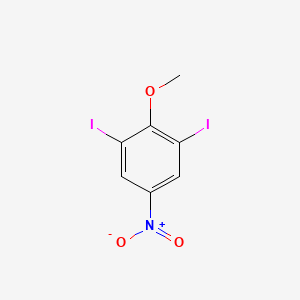![molecular formula C15H13NO3S B1351034 [1-(Phénylsulfonyl)-1H-indol-3-yl]méthanol CAS No. 89241-33-8](/img/structure/B1351034.png)
[1-(Phénylsulfonyl)-1H-indol-3-yl]méthanol
Vue d'ensemble
Description
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol: is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a phenylsulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.
Anticancer Research: Studied for its potential anticancer properties.
Medicine:
Drug Development: Used as a scaffold for developing new pharmaceuticals.
Therapeutic Agents: Potential use in the development of therapeutic agents for various diseases.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely and are dependent on the specific derivative and its targets.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse and dependent on the specific targets and pathways involved .
Analyse Biochimique
Biochemical Properties
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, indole derivatives, including [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol, have been shown to bind with high affinity to multiple receptors, which can influence various biochemical pathways . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.
Cellular Effects
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol, can modulate the activity of key signaling molecules, leading to changes in cellular responses . These effects can result in alterations in cell proliferation, differentiation, and apoptosis, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, indole derivatives have been shown to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives, including [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol, can undergo degradation under certain conditions, which can affect their long-term efficacy . Additionally, the temporal effects on cellular function can vary, with some effects becoming more pronounced over extended periods of exposure.
Dosage Effects in Animal Models
The effects of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that indole derivatives can have threshold effects, where a certain dosage is required to achieve a therapeutic response. Beyond this threshold, increasing the dosage can result in diminished returns or even harmful effects.
Metabolic Pathways
[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential side effects.
Transport and Distribution
The transport and distribution of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol within cells and tissues are critical for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its distribution within different tissues can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects . Targeting signals and post-translational modifications can play a role in determining the compound’s localization and subsequent activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol typically involves the reaction of indole derivatives with phenylsulfonyl chloride under basic conditions. The process may include:
Starting Material: Indole or substituted indole.
Reagent: Phenylsulfonyl chloride.
Catalyst: A base such as triethylamine or pyridine.
Solvent: An organic solvent like dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the phenylsulfonyl group or the indole ring.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or alkylated indole derivatives.
Comparaison Avec Des Composés Similaires
Indole-3-Carbinol: Another indole derivative with anticancer properties.
Indole-3-Acetic Acid: A plant hormone with a similar indole structure.
1-(Phenylsulfonyl)Indole: Lacks the methanol group but has similar reactivity.
Uniqueness:
Structural Features: The presence of both the phenylsulfonyl group and the methanol group makes [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol unique in its reactivity and biological activity.
Biological Activity: Exhibits a distinct profile of biological activities compared to other indole derivatives.
Propriétés
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSFMIPYDHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379894 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89241-33-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?
A1: The molecular formula of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol is C16H15NO3S []. Based on this formula, its molecular weight is calculated to be 301.36 g/mol.
Q2: Are there any details about the spectroscopic data for this compound?
A2: Unfortunately, the provided research article focuses solely on the crystal structure obtained through X-ray diffraction. It does not include any spectroscopic data like NMR, IR, or UV-Vis, which are crucial for confirming the structure and studying various properties of the compound.
Q3: Does the research mention anything about the stability of (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol?
A3: The research primarily focuses on the solid-state structure of the compound. While it mentions the stabilizing effect of O—H⋯O hydrogen bonds on the crystal packing, it doesn't delve into other aspects of stability, like thermal stability, stability in different solvents, or shelf life [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)





![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methyl-N-(2-methylsulfonylsulfanylethyl)ethanamine](/img/structure/B1351003.png)
